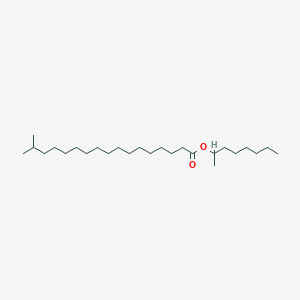

Methylheptyl isostearate

Description

Structure

2D Structure

Properties

CAS No. |

209802-43-7 |

|---|---|

Molecular Formula |

C26H52O2 |

Molecular Weight |

396.7 g/mol |

IUPAC Name |

octan-2-yl 16-methylheptadecanoate |

InChI |

InChI=1S/C26H52O2/c1-5-6-7-19-22-25(4)28-26(27)23-20-17-15-13-11-9-8-10-12-14-16-18-21-24(2)3/h24-25H,5-23H2,1-4H3 |

InChI Key |

OAQWWRSICWQQSE-UHFFFAOYSA-N |

SMILES |

CCCCCCC(C)OC(=O)CCCCCCCCCCCCCCC(C)C |

Canonical SMILES |

CCCCCCC(C)OC(=O)CCCCCCCCCCCCCCC(C)C |

Origin of Product |

United States |

Chemical Synthesis and Production Methodologies of Methylheptyl Isostearate

Esterification Pathways from Isostearic Acid and Methylheptyl Alcohol

The core chemical reaction for producing methylheptyl isostearate is esterification. This process forms an ester by combining a carboxylic acid (isostearic acid) with an alcohol (methylheptyl alcohol), resulting in the elimination of a water molecule. Several catalytic methods can be employed to facilitate this reaction, each with distinct characteristics.

Acid-catalyzed esterification, commonly known as Fischer esterification, is a conventional and widely used method for synthesizing esters. britannica.com The process involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst. libretexts.org For the synthesis of this compound, this typically involves reacting one mole of isostearic acid with one mole of methylheptyl alcohol (also known as 2-octanol) at elevated temperatures, often between 160-180°C. google.com

The reaction requires a catalyst to activate the carboxylic acid's carbonyl group, making it more susceptible to nucleophilic attack by the alcohol. libretexts.org While common mineral acids like sulfuric acid can be used, industrial processes often employ metal-based catalysts. Examples of catalysts used in the synthesis of similar long-chain esters include tin oxalate, dibutyl tin oxide, and ferric chloride hexahydrate (FeCl₃·6H₂O). google.comepa.gov The reaction is driven to completion by removing the water produced, often through distillation, until the desired acid value is achieved. google.comnih.gov

A greener and more selective alternative to traditional acid catalysis is enzymatic esterification. mdpi.com This approach utilizes enzymes, typically lipases, as biocatalysts to mediate the reaction under milder conditions. d-nb.info The use of enzymes offers high specificity, reduces energy consumption, and minimizes the formation of by-products, making it an environmentally friendly process. mdpi.com

For cosmetic esters like this compound, immobilized lipases such as Candida antarctica lipase (B570770) B (CALB) or lipases from Thermomyces lanuginosus are commonly employed. researchgate.netthescipub.com The reaction is often conducted in a solvent-free system where the reactants themselves serve as the medium. The process parameters, including temperature, enzyme concentration, and molar ratio of reactants, are optimized to achieve a high conversion rate. researchgate.net Enzymatic synthesis represents a significant advancement in producing high-purity oleochemicals for industries that demand sustainable and gently processed ingredients. mdpi.com

Research into ester synthesis continues to yield novel catalytic systems aimed at improving efficiency, selectivity, and sustainability. These include the development of advanced homogeneous and heterogeneous catalysts. Heterogeneous catalysts, such as certain zeolites (e.g., H-Ferrierite), are advantageous as they can be easily separated from the reaction mixture and reused, simplifying the purification process and reducing waste. researchgate.net While often used in precursor synthesis, such as the isomerization of oleic acid to isostearic acid, their application in direct esterification is an area of active research. researchgate.net

Other novel systems explore different metal catalysts that can function under milder conditions than traditional methods. For instance, various multivalent metal salts have been screened for their catalytic activity in the esterification of long-chain fatty acids, with ferric salts showing high efficacy. epa.gov Furthermore, advanced ruthenium complexes, primarily developed for olefin metathesis, highlight the ongoing innovation in catalyst design that could influence future ester production methods. google.com

Table 1: Comparison of Esterification Pathways

| Pathway | Catalyst Examples | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid-Catalyzed | Sulfuric Acid, Tin Oxalate, Ferric Chloride Hexahydrate google.comepa.gov | High Temperature (e.g., 160-180°C), Acid Catalyst google.com | Well-established, cost-effective, high yield. | High energy consumption, potential for by-products, catalyst removal can be complex. nih.govnih.gov |

| Enzymatic | Immobilized Lipases (e.g., CALB, Thermomyces lanuginosus) researchgate.netthescipub.com | Mild Temperature (e.g., 40-70°C), Solvent-free mdpi.comresearchgate.net | High selectivity, low energy use, environmentally friendly, high purity. mdpi.comd-nb.info | Higher catalyst cost, slower reaction rates compared to acid catalysis. mdpi.com |

Precursor Sourcing and Feedstock Sustainability

The shift towards a bio-based economy has put a strong emphasis on the sourcing of raw materials from renewable feedstocks. ieabioenergy.com Both isostearic acid and methylheptyl alcohol, the precursors to this compound, can be derived from natural, plant-based oils, aligning with the growing demand for sustainable ingredients. olivetreepeople.commarketresearchintellect.comhtfmarketintelligence.com

Isostearic Acid is a branched-chain C18 saturated fatty acid. klkoleo.com It is not typically found in large quantities in nature but is commercially produced from oleic acid, a monounsaturated omega-9 fatty acid that is abundant in various vegetable oils. htfmarketintelligence.com Key sources of oleic acid for producing isostearic acid include rapeseed oil, sunflower oil, and palm oil. htfmarketintelligence.comhashnode.dev The production process involves the catalytic isomerization of oleic acid at high temperatures, using catalysts like specific clays, which rearranges the linear structure into a mixture of branched-chain isomers. google.com This product is then hydrogenated to create the fully saturated isostearic acid.

Methylheptyl Alcohol (2-Octanol) is a branched, eight-carbon alcohol. A significant bio-based route for its production starts with castor oil. icevirtuallibrary.com Castor oil is unique among vegetable oils in that its primary component (around 85-95%) is ricinoleic acid, a hydroxylated fatty acid. icevirtuallibrary.comnih.gov Through a process of saponification followed by alkali fusion and pyrolysis, ricinoleic acid can be cleaved to yield 2-octanol (B43104) and sebacic acid, providing a direct pathway from a renewable feedstock to this specific branched alcohol. icevirtuallibrary.com

Table 2: Bio-based Feedstocks for this compound Precursors

| Precursor | Bio-based Source | Key Intermediate Compound | Description of Derivation |

|---|---|---|---|

| Isostearic Acid | Rapeseed Oil, Sunflower Oil htfmarketintelligence.com | Oleic Acid | Oleic acid is isomerized using a clay catalyst to form branched isomers, which are then hydrogenated. google.com |

| Methylheptyl Alcohol | Castor Oil icevirtuallibrary.com | Ricinoleic Acid | Ricinoleic acid is cleaved through chemical processes (alkali fusion) to produce 2-octanol (methylheptyl alcohol). icevirtuallibrary.com |

Sustainability Metrics in Raw Material Acquisition

The sustainability of a bio-based chemical is not inherent but must be evaluated using specific metrics that consider the entire lifecycle of the raw materials. rsc.org Key tools for this evaluation include Life Cycle Assessment (LCA) and Product Carbon Footprint, which analyze environmental impacts from cultivation to final product. rsc.orgrsc.org

When considering feedstocks like castor and rapeseed oil, several sustainability factors come into play:

Competition with Food: Rapeseed oil is an edible oil, and its use for industrial chemicals can create competition with food supplies, a significant concern in sustainability assessments. valuebiomat.fi In contrast, castor oil is derived from a non-edible crop, which is a considerable advantage. icevirtuallibrary.com

Environmental Impact of Cultivation: The agricultural phase has a significant environmental footprint. A Life Cycle Assessment of castor oil production, for example, quantifies inputs like land, fertilizer, and fuel, and outputs such as greenhouse gas (GHG) emissions. cabidigitallibrary.org One study found that producing one ton of castor oil required approximately 0.97 hectares of land and emitted 1.03 tons of CO₂-equivalent. cabidigitallibrary.org While castor oil's unique chemistry is valuable, its cultivation can have high environmental impacts in some regions. valuebiomat.fi

Supply Chain Transparency: A growing trend in the oleochemicals industry is the demand for transparent supply chains and sustainability certifications (e.g., Roundtable on Sustainable Palm Oil - RSPO). klkoleo.comspendedge.com This ensures that raw materials are sourced responsibly, without contributing to deforestation or other negative environmental and social impacts.

Table 3: Sustainability Considerations for Key Bio-based Feedstocks

| Metric | Relevance to Castor Oil | Relevance to Rapeseed Oil |

|---|---|---|

| Food vs. Fuel/Chemicals | Advantageous; derived from a non-edible crop. icevirtuallibrary.com | Potential issue; competes with food production. valuebiomat.fi |

| GHG Emissions | Cultivation and processing contribute to GHG emissions (approx. 1.03 tons CO₂-eq per ton of oil). cabidigitallibrary.org | Emissions are associated with agricultural inputs (fertilizers, fuel) and land-use change. |

| Land & Water Use | Significant inputs of land and water are required for cultivation. cabidigitallibrary.org | Requires significant agricultural land and water resources. |

| Unique Chemistry | Highly valuable; contains ricinoleic acid, a direct precursor for specialty chemicals like 2-octanol. icevirtuallibrary.comnih.gov | Versatile source of oleic acid, but lacks the unique functional groups of castor oil. htfmarketintelligence.comnih.gov |

Industrial Scale Production and Process Optimization

The industrial manufacturing of esters like this compound generally follows standardized processes. google.com The synthesis of this compound is typically achieved through the esterification of isostearic acid with methylheptyl alcohol (also known as 2-octanol). ewg.orgnih.gov This reaction can be catalyzed by acids such as paratoluenesulfonic acid, sulfuric acid, or phosphoric acid. google.com The reaction temperature for such esterifications can range from 50 to 260°C. google.com

Process optimization is crucial for achieving high yields and purity. Factors such as the molar ratio of reactants, catalyst concentration, reaction temperature, and time are key parameters that can be adjusted. researchgate.netnih.gov For instance, in the synthesis of other fatty acid esters, optimizing these conditions has led to yields exceeding 90%. researchgate.net

Batch and Continuous Manufacturing Techniques

Both batch and continuous manufacturing processes can be employed for the production of this compound, each with distinct advantages.

Batch Manufacturing is a traditional approach where reactants are loaded into a reactor and the reaction proceeds through various stages in a sequential manner. generalkinematics.com This method offers flexibility, allowing for the production of different products using the same equipment and easier traceability of individual batches. news-medical.netsnicsolutions.com It can also have lower initial setup costs. generalkinematics.com However, batch processing can be more time-consuming due to the downtime between batches and may have a higher risk of human error. generalkinematics.comslcontrols.com

Continuous Manufacturing involves an uninterrupted flow of materials through a series of connected unit operations. news-medical.net This method can lead to reduced manufacturing costs, shorter production times, and improved quality due to automated monitoring. slcontrols.com Scaling up production in a continuous process is often as simple as extending the run time. news-medical.net While the initial investment for continuous manufacturing can be significant, it can be more cost-effective for high-volume production due to lower operational costs. snicsolutions.com

The choice between batch and continuous processing depends on factors like production volume, cost considerations, and the need for flexibility. snicsolutions.com

Table 1: Comparison of Batch and Continuous Manufacturing for this compound Production

| Feature | Batch Manufacturing | Continuous Manufacturing |

|---|---|---|

| Process Flow | Sequential, step-by-step processing of a defined quantity. generalkinematics.com | Uninterrupted flow of materials through a single production line. news-medical.net |

| Flexibility | High, easily adaptable for different products and batch sizes. news-medical.netsnicsolutions.com | Lower, optimized for a specific product and high-volume production. snicsolutions.com |

| Production Time | Generally longer due to downtime between batches. slcontrols.com | Shorter, with no downtime during production runs. generalkinematics.com |

| Cost | Lower initial setup costs, but potentially higher operational costs per unit. generalkinematics.comadvancedtech.com | Higher initial investment, but lower unit costs for large volumes. snicsolutions.com |

| Quality Control | Quality can be checked and adjusted between batches. snicsolutions.com | Relies on real-time, automated monitoring for consistent quality. snicsolutions.com |

| Scalability | Scaling up may require larger equipment. | Scaling up can often be achieved by extending the production run time. news-medical.net |

Purification and Isolation Strategies

Following the esterification reaction, the crude this compound must be purified to remove unreacted starting materials, catalysts, and byproducts. Common purification strategies include:

The selection and sequence of these purification steps are critical for achieving the desired purity and quality of the final this compound product.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ucm.es These principles are increasingly being applied to the synthesis of cosmetic ingredients like this compound.

Atom Economy and Waste Minimization

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. In the esterification of isostearic acid with methylheptyl alcohol, the main byproduct is water. To maximize atom economy, it is essential to drive the reaction to completion, for example, by removing the water as it is formed. nih.gov

Solvent Selection and Alternative Reaction Media

The choice of solvent is a critical aspect of green chemistry. Ideally, reactions should be conducted without a solvent. libretexts.org Esterification reactions to produce compounds like this compound can sometimes be carried out without a solvent at elevated temperatures (100-260°C). google.com

When a solvent is necessary, greener alternatives to traditional volatile organic compounds are sought. Some options include:

The selection of an appropriate solvent or the development of a solvent-free process is a key consideration in the green synthesis of this compound.

Advanced Spectroscopic and Chromatographic Characterization of Methylheptyl Isostearate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like methylheptyl isostearate. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, a complete assignment of the molecule's complex, branched structure can be achieved.

The ¹H NMR spectrum of this compound is characterized by several key signals corresponding to the different types of protons in the ester's two long, branched alkyl chains. The chemical shifts (δ) are influenced by the proximity of protons to the electron-withdrawing ester functional group.

The most downfield signal, typically appearing as a multiplet around 4.9 ppm, corresponds to the single methine proton (CH) of the methylheptyl group, which is directly attached to the ester oxygen. The protons of the methylene (B1212753) group (α-CH₂) adjacent to the carbonyl group of the isostearate chain are expected to resonate around 2.2 ppm as a triplet. The numerous overlapping methylene (-CH₂-) groups forming the backbone of both alkyl chains produce a large, complex signal in the region of 1.2-1.6 ppm. The terminal methyl groups (-CH₃) and the methyl branches on both the isostearate and methylheptyl chains appear as overlapping signals in the most upfield region, typically between 0.8 and 0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -O-CH (CH₃)(CH₂)₅CH₃ | ~4.9 | Multiplet (sextet) |

| -CH₂ -C(O)O- | ~2.2 | Triplet |

| -(CH₂)n- (Chain backbone) | ~1.2-1.6 | Multiplet |

| -CH₂-CH (CH₃)- (Isostearyl) | ~1.5 | Multiplet |

| -CH (CH₃)₂ (Isostearyl branch) | ~1.1 | Multiplet |

| -CH(CH₃)CH₂ - (Methylheptyl) | ~1.5 | Multiplet |

Note: Data is predicted based on typical values for long-chain branched esters.

The ¹³C NMR spectrum provides complementary information, allowing for the identification of each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing significantly downfield around 173 ppm. The methine carbon of the alcohol moiety (-O-CH) is also found downfield, typically in the range of 70-75 ppm.

The carbon of the methylene group adjacent to the carbonyl (α-CH₂) appears around 35 ppm. The numerous methylene carbons of the aliphatic chains resonate in the 20-40 ppm range, while the methyl carbons, including the terminal and branched ones, are found in the most upfield region of the spectrum, between 14 and 23 ppm. The exact chemical shifts depend on the carbon's position within the branched structure. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C =O | ~173 |

| -O-C H- | ~70-75 |

| -C H₂-C(O)O- | ~35 |

| -(C H₂)n- (Chain backbone) | ~20-40 |

Note: Data is predicted based on typical values for long-chain esters and alkanes. libretexts.org

To unambiguously assign the complex and overlapping signals in the 1D NMR spectra, two-dimensional (2D) techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a COSY spectrum would show a cross-peak between the methine proton at ~4.9 ppm and the adjacent methylene and methyl protons of the methylheptyl group. It would also map the connectivity of all the protons along both the isostearate and methylheptyl backbones, which is crucial for differentiating the signals within the crowded 1.2-1.6 ppm region. youtube.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon atom to which it is directly attached. An HSQC spectrum provides a direct link between the ¹H and ¹³C assignments. For instance, the proton signal at ~4.9 ppm would show a cross-peak with the carbon signal at ~70-75 ppm, confirming the assignment of the -O-CH group. This technique is invaluable for assigning the specific chemical shifts of the many methylene carbons in the aliphatic chains. youtube.comresearchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide detailed information about the functional groups present in a molecule. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy of this compound is dominated by absorptions characteristic of a long-chain saturated ester. spectroscopyonline.com The most prominent features are related to the ester group and the long aliphatic chains. libretexts.orgpressbooks.pub

C=O Stretch: A very strong and sharp absorption band appears in the region of 1735-1745 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in a saturated ester. libretexts.orgyoutube.com

C-O Stretches: Two strong bands are typically observed for the C-O single bond stretches of the ester group. The asymmetric C-C-O stretch is found around 1250-1150 cm⁻¹, while the symmetric O-C-C stretch occurs at a lower frequency, typically between 1150-1030 cm⁻¹. spectroscopyonline.com

C-H Stretches and Bends: Strong absorptions from the stretching of C-H bonds in the numerous methylene (-CH2-) and methyl (-CH3) groups are observed in the 2850-2960 cm⁻¹ region. libretexts.org Bending vibrations for these groups appear in the 1450-1470 cm⁻¹ (scissoring) and 1370-1380 cm⁻¹ (methyl umbrella) regions. libretexts.org

Raman Spectroscopy provides complementary information. While the polar ester group vibrations are weaker in Raman spectra compared to IR, the non-polar aliphatic backbone vibrations are strong and well-defined. researchgate.netirdg.org

CH₂ and CH₃ Vibrations: The Raman spectrum shows intense bands corresponding to CH₂ twisting and wagging modes between 1150 and 1300 cm⁻¹, and a strong CH₂ scissoring band around 1440-1460 cm⁻¹. researchgate.net The C-H stretching region (2800-3000 cm⁻¹) is also rich with sharp, strong signals. irdg.org

C-C Skeletal Stretches: The region between 1000 cm⁻¹ and 1150 cm⁻¹ contains characteristic C-C skeletal stretching vibrations, which can provide information about the conformation of the long alkyl chains. irdg.org

Carbonyl (C=O) Stretch: The C=O stretch also appears in the Raman spectrum, typically in the same region as in the IR spectrum (around 1740 cm⁻¹), but its intensity is generally much weaker. researchgate.net

The combination of IR and Raman spectroscopy allows for a comprehensive identification of the key functional groups and structural features of this compound.

| Vibrational Mode | Infrared (IR) Frequency (cm⁻¹) | IR Intensity | Raman Frequency (cm⁻¹) | Raman Intensity | Reference |

|---|---|---|---|---|---|

| C-H Stretch (sp³ CH₂, CH₃) | 2850 - 2960 | Strong | 2800 - 3000 | Strong | libretexts.orgirdg.org |

| C=O Stretch (Ester) | 1735 - 1745 | Very Strong | ~1740 | Weak-Medium | researchgate.netlibretexts.orgyoutube.com |

| CH₂ Scissoring | 1450 - 1470 | Medium | 1440 - 1460 | Strong | researchgate.netlibretexts.org |

| CH₃ Bending (Umbrella) | 1370 - 1380 | Medium | ~1375 | Medium | libretexts.org |

| C-O Stretch (Asymmetric) | 1250 - 1150 | Strong | - | Weak | spectroscopyonline.com |

| C-O Stretch (Symmetric) | 1150 - 1030 | Strong | - | Weak | spectroscopyonline.com |

| C-C Skeletal Stretches | - | Weak | 1000 - 1150 | Strong | irdg.org |

Chromatographic Techniques for Purity Assessment and Isomer Analysis

Gas Chromatography (GC) Coupled with Detection Systems

Gas chromatography (GC) is the premier technique for assessing the purity and analyzing the complex mixture of isomers inherent in this compound. researchgate.netntnu.no Due to its volatility, this compound can be analyzed directly without derivatization.

Purity Assessment: A GC system equipped with a Flame Ionization Detector (FID) is commonly used for quantitative analysis and purity determination. scielo.br The high sensitivity of the FID to hydrocarbons and its wide linear range make it ideal for quantifying the main component and any volatile impurities. A non-polar or mid-polarity column is typically sufficient for general purity checks.

Isomer Analysis: The structural complexity of this compound, with branching in both the acid and alcohol moieties, gives rise to numerous positional isomers. The separation of these closely related isomers requires high-resolution capillary GC columns. Highly polar cyanopropyl-substituted polysiloxane stationary phases (e.g., SP-2560, CP-Sil 88) are exceptionally effective for separating positional and geometric isomers of fatty acid esters. researchgate.netnih.gov The elution order on these columns is influenced by factors such as chain length and the position of the methyl branches. nih.gov

A GC system coupled with a Mass Spectrometer (GC-MS) is invaluable for both separating and identifying the individual isomers. ntnu.nouib.no The mass spectrometer provides fragmentation patterns for each eluting peak, allowing for positive identification based on the principles described in the MS/MS section.

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Instrument | Gas Chromatograph with FID or MS detector | Separation and Detection/Identification | ntnu.noscielo.br |

| Column | High-polarity fused silica (B1680970) capillary (e.g., 100 m x 0.25 mm ID, 0.20 µm film thickness, cyanopropyl polysiloxane) | Resolution of positional and geometric isomers | researchgate.netnih.gov |

| Carrier Gas | Helium or Hydrogen | Mobile phase for analyte transport | fmach.it |

| Injection | Split/Splitless injector at ~250°C | Vaporization and introduction of the sample | fmach.it |

| Oven Program | Initial temperature ~100°C, ramped to ~240°C at 2-5°C/min | Elution of analytes based on volatility and column interaction | researchgate.net |

| Detector (FID) | ~260°C | Quantification of eluted components | scielo.br |

| Detector (MS) | Electron Ionization (EI) at 70 eV; mass scan range 40-500 m/z | Structural identification of eluted components | fmach.it |

Material Science and Formulation Applications of Methylheptyl Isostearate

Rheological Modifiers in Non-Biological Matrices

Rheology is the study of the flow and deformation of matter. In material science, the rheological properties of a formulation dictate its stability, appearance, and application characteristics, such as how it feels when pumped from a bottle or spread on a surface. gcimagazine.com While not a primary rheology modifier, methylheptyl isostearate, as a major component of the oil phase in many emulsions, significantly influences these properties. researchgate.net

Viscosity is a measure of a fluid's resistance to flow. Formulations can exhibit Newtonian behavior (viscosity is constant regardless of shear force) or non-Newtonian behavior (viscosity changes with shear force). Most cosmetic formulations are non-Newtonian, specifically shear-thinning. nih.gov

Interactive Table 2: Representative Viscosity of an O/W Cream Formulation

This table illustrates the effect of the oil phase composition on the apparent viscosity of a model oil-in-water (O/W) cream at a shear rate of 10 s⁻¹.

| Formulation | Oil Phase Component (15% w/w) | Apparent Viscosity (Pa·s) | Observation |

| Base Cream A | Mineral Oil (High Viscosity) | 35.2 | Thick, heavy texture |

| Base Cream B | Cetyl Alcohol (Waxy Solid) | 52.5 | Very thick, stiff texture |

| Test Cream C | This compound | 18.7 | Lighter, more spreadable texture |

| Base Cream D | Caprylic/Capric Triglyceride | 21.3 | Light texture |

Many cosmetic systems, such as creams and gels, are viscoelastic, meaning they exhibit both viscous (liquid-like) and elastic (solid-like) properties. capes.gov.br These properties are characterized by the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. rheolution.com

When G' > G'' , the material behaves more like a solid, retaining its structure. This is typical for a thick cream at rest.

When G'' > G' , the material behaves more like a liquid, flowing easily.

Shear-thinning, also known as pseudoplasticity, is the property of a fluid to decrease in viscosity under shear strain. wikipedia.org This is a critical property for cosmetic formulations; a cream should be thick in the jar (low shear) but spread easily on the skin (high shear). gcimagazine.com This behavior is typically imparted by a network of polymers in the formulation. At rest, these polymers are entangled, creating high viscosity. When a shear force is applied (e.g., rubbing), the polymer chains align in the direction of the shear, disentangling and reducing the viscosity. wikipedia.orgyoutube.com

This compound plays a crucial role during this process. As the polymer network breaks down under shear, the ester acts as a lubricant, allowing components to slide past each other smoothly. Its low viscosity and branched structure contribute to a perception of enhanced spreadability and a non-tacky feel during application. olivetreepeople.comaston-chemicals.com The final sensory experience on the skin after application, often described as the "after-feel," is heavily influenced by the properties of the emollients left behind as the volatile components (like water) evaporate. The lightweight and non-greasy nature of this compound provides a smooth, silky finish. olivetreepeople.com

Emulsifying and Spreading Characteristics in Non-Aqueous and Emulsified Systems

This compound, an ester derived from isostearic acid and methylheptyl alcohol, is primarily recognized in the cosmetics and personal care industries for its role as an emollient and skin-conditioning agent. olivetreepeople.comcosmileeurope.eu Its molecular structure, featuring a branched fatty acid chain, imparts specific properties that influence its behavior in various formulation types, including both non-aqueous (anhydrous) systems and emulsions.

This compound is highly valued for its significant contribution to the textural and sensory aspects of formulations. olivetreepeople.com Its branched-chain ester structure results in a low viscosity and a non-greasy feel, making it an effective alternative to volatile silicones like cyclopentasiloxane. alzointernational.com

Its primary contributions to texture and spreading include:

Enhanced Spreadability : The compound's low viscosity and light texture allow formulations to glide smoothly and evenly over the skin or hair. olivetreepeople.com This property is particularly beneficial in products like foundations, lotions, and sunscreens where uniform application is desired.

Light, Non-Oily Feel : Unlike many straight-chain esters or heavy oils, this compound imparts a light, dry, and non-oily sensation upon application. alzointernational.comulprospector.com It absorbs quickly without leaving a heavy or greasy residue. olivetreepeople.com

Improved Slip and Lubricity : As a branched-chain ester, it facilitates easier rub-in and provides a lubricious feel, which enhances the sensory profile of creams and lotions. alzointernational.com

These characteristics make it a versatile ingredient for achieving a desirable texture and feel in a wide array of cosmetic and skincare products.

| Characteristic | Contribution of this compound |

| Feel on Skin | Light, dry, non-oily, silky olivetreepeople.comalzointernational.comulprospector.com |

| Absorption | Fast-absorbing, no heavy residue olivetreepeople.com |

| Spreadability | Excellent, allows for smooth gliding application olivetreepeople.com |

| Viscosity | Low ulprospector.com |

| Specialty | Reduces tack and greasiness; acts as a volatile silicone alternative alzointernational.comulprospector.com |

Advanced Material Science Applications (e.g., Lubricants, Coatings, Industrial Fluids)

While this compound is predominantly documented for its use in the personal care industry, its chemical structure as a synthetic branched-chain fatty acid ester suggests potential utility in advanced material science applications such as lubricants and industrial fluids. There is currently a lack of specific research or application data for this compound in these fields. However, the known properties of similar synthetic esters provide a basis for its theoretical potential.

Synthetic esters are a significant class of Group V base oils in the lubricant industry, prized for their performance characteristics that often surpass those of mineral oils. machinerylubrication.com Branched-chain fatty acid esters, in particular, are utilized for several key properties:

Thermal and Oxidative Stability : The saturated, branched structure provides greater resistance to oxidation and thermal breakdown at high temperatures compared to unsaturated or straight-chain fatty acids. This leads to less deposit and varnish formation. machinerylubrication.comlube-media.com

Low Volatility and High Flash Point : Synthetic esters generally have lower volatility than mineral oils of a similar viscosity, which is crucial for high-temperature applications like chain oils and air compressor lubricants to minimize oil loss and improve safety. lube-media.com

Lubricity : The polar nature of the ester group provides good affinity for metal surfaces, forming a lubricating film that can reduce friction and wear. machinerylubrication.comgoogle.com

Low-Temperature Performance : Branched structures can disrupt crystal lattice formation, leading to better fluidity and lower pour points compared to their linear counterparts, which is essential for lubricants operating in cold environments.

Given that this compound is a saturated, branched-chain ester, it could theoretically be explored as a base fluid or additive in specialty lubricant formulations where biodegradability, low deposit formation, and good lubricity are required. Its properties suggest potential suitability for applications in metalworking fluids, textile lubricants, or as a friction modifier. google.comgoogle.com However, without specific empirical data, its performance in these industrial applications remains speculative and represents an area for future investigation.

| Property of Branched-Chain Esters | Relevance in Lubricant Applications |

| High Oxidative Stability | Reduces sludge and deposit formation, extends lubricant life at high temperatures. machinerylubrication.comlube-media.com |

| Low Volatility | Lowers oil consumption and emissions; increases flash point for enhanced safety. lube-media.com |

| Good Lubricity | The inherent polarity leads to strong film formation on metal surfaces, reducing friction and wear. machinerylubrication.com |

| Good Cold Flow Properties | Branched structure inhibits crystallization, ensuring fluidity at low temperatures. machinerylubrication.com |

| Solvency | Can help to solubilize additives and keep systems clean. lube-media.com |

Chemical Stability and Degradation Pathways of Methylheptyl Isostearate

Hydrolytic Stability under Varying pH and Temperature Conditions

The primary degradation pathway for esters like methylheptyl isostearate in the presence of water is hydrolysis. This reaction involves the cleavage of the ester bond to yield the parent carboxylic acid (isostearic acid) and alcohol (methylheptyl alcohol). The rate of this reaction is significantly influenced by both pH and temperature.

Research Findings: Ester hydrolysis is subject to catalysis under both acidic and basic conditions. epa.govresearchgate.net Under neutral conditions (pH ~7), the reaction is typically slow. However, the rate accelerates significantly in either acidic (pH < 3) or alkaline (pH > 11) environments. masterorganicchemistry.comnih.gov The mechanism generally proceeds via a nucleophilic acyl substitution, where a water molecule or a hydroxide (B78521) ion attacks the carbonyl carbon of the ester. masterorganicchemistry.com

| Condition | Low Temperature (e.g., 4°C) | Room Temperature (e.g., 25°C) | High Temperature (e.g., 45°C) |

|---|---|---|---|

| Acidic (pH 3) | Low | Moderate | High |

| Neutral (pH 7) | Very Low | Low | Moderate |

| Alkaline (pH 11) | Moderate | High | Very High |

Oxidative Stability and Antioxidant Incorporation in Formulations

Oxidative degradation is another significant pathway that can affect the stability of this compound, particularly in formulations exposed to air. google.comvelp.com This process involves free-radical chain reactions that can lead to the formation of undesirable byproducts, causing changes in odor, color, and viscosity of the product.

Research Findings: The oxidation of esters, especially those derived from natural fatty acids, is initiated by the formation of free radicals, which then react with oxygen to form peroxy radicals. These radicals can abstract hydrogen atoms from other ester molecules, propagating a chain reaction. While this compound is a saturated ester and thus less susceptible to oxidation than unsaturated esters, the process can still occur over time, especially when exposed to initiators like heat, light, or metal ions. researchgate.net

To enhance oxidative stability, antioxidants are commonly incorporated into cosmetic formulations. formulabotanica.comnih.gov These molecules function by interrupting the free-radical chain reaction. Primary antioxidants, such as tocopherols (B72186) (Vitamin E) and butylated hydroxytoluene (BHT), act as radical scavengers. formulabotanica.com Secondary antioxidants, including chelating agents like ethylenediaminetetraacetic acid (EDTA), deactivate metal ions that can catalyze oxidation. carbodiimide.com Synergistic blends of antioxidants, for example, combining a tocopherol with ascorbic acid, can provide enhanced protection. google.com

| Antioxidant | Type | Mechanism of Action |

|---|---|---|

| Tocopherol (Vitamin E) | Primary (Radical Scavenger) | Donates a hydrogen atom to free radicals, neutralizing them and stopping the propagation of oxidation. formulabotanica.com |

| Ascorbic Acid (Vitamin C) | Primary / Synergist | Scavenges free radicals and can regenerate the antioxidant capacity of Vitamin E. google.com |

| Butylated Hydroxytoluene (BHT) | Primary (Radical Scavenger) | A synthetic phenolic antioxidant that functions as a hydrogen donor to terminate free radical chains. |

| Rosemary Extract | Primary (Radical Scavenger) | Contains phenolic compounds like carnosic acid that effectively neutralize free radicals. formulabotanica.com |

| Ethylenediaminetetraacetic Acid (EDTA) | Secondary (Chelating Agent) | Binds metal ions (e.g., iron, copper) that can catalyze the initiation of oxidative reactions. carbodiimide.com |

Thermal Degradation Profiles and Mechanisms

Exposure to high temperatures can induce thermal degradation of this compound, a process also known as pyrolysis. This is particularly relevant during manufacturing and storage at elevated temperatures. askiitians.comstackexchange.com

Research Findings: For esters that contain a hydrogen atom on the carbon beta to the alcohol's oxygen, the primary thermal degradation mechanism is a concerted, intramolecular elimination reaction (Ei mechanism). organic-chemistry.orgwikipedia.orgaklectures.com This process occurs via a cyclic six-membered transition state, resulting in the formation of an alkene and a carboxylic acid. wikipedia.orgresearchgate.net This reaction is distinct from radical-based decomposition and typically occurs at temperatures above 300-400°C. aklectures.com In the case of this compound (octan-2-yl 16-methylheptadecanoate), the alcohol portion (octan-2-ol) possesses beta-hydrogens, making it susceptible to this degradation pathway. The degradation would yield isostearic acid and a mixture of octene isomers. At even higher temperatures, further decomposition of the resulting carboxylic acid can occur through decarboxylation. stackexchange.com The thermo-oxidative stability of esters is highly dependent on the hydrogen configuration of the β-carbon of the alcohol component. mdpi.com

| Reactant | Condition | Primary Products | Secondary Products (at higher temp.) |

|---|---|---|---|

| This compound | High Temperature (Pyrolysis) | Isostearic Acid + Octene (isomers) | CO₂, smaller hydrocarbons (from decarboxylation) |

Impact of Impurities and Additives on Compound Stability

Research Findings: Residual catalysts from the esterification synthesis process, such as metal ions, can significantly decrease the stability of the ester. researchgate.net These metallic impurities can act as catalysts for both hydrolytic and oxidative degradation. researchgate.net For example, residual acid or base catalysts will directly accelerate hydrolysis. The presence of water as an impurity is a primary driver for hydrolysis, with higher water content leading to faster degradation rates. researchgate.net

Furthermore, other additives within a cosmetic formulation can interact with the ester. For instance, certain active ingredients or excipients may alter the pH of the formulation, thereby affecting hydrolytic stability. Conversely, the inclusion of buffering agents can help maintain a pH range where the ester is most stable. Chelating agents are often added to sequester metal ion impurities, thus enhancing oxidative stability. carbodiimide.com

| Impurity/Additive | Potential Impact | Affected Degradation Pathway |

|---|---|---|

| Water | Promotes cleavage of the ester bond. | Hydrolysis |

| Residual Metal Catalysts (e.g., Tin, Zinc) | Catalyzes degradation reactions. researchgate.net | Oxidation, Hydrolysis, Thermal Degradation |

| Residual Acid/Base Catalysts | Directly catalyzes the cleavage of the ester bond. researchgate.net | Hydrolysis |

| Buffering Agents | Maintains a stable pH, minimizing acid/base-catalyzed hydrolysis. | Hydrolysis |

| Chelating Agents (e.g., EDTA) | Inactivates metal ion impurities, preventing them from catalyzing oxidation. carbodiimide.com | Oxidation |

Environmental Fate and Sustainability of Methylheptyl Isostearate

Biodegradability Assessment in Aquatic and Terrestrial Environments

The biodegradability of methylheptyl isostearate is a key factor in determining its persistence in the environment. As a starting point, it is expected that the substance will undergo hydrolysis, breaking down into its constituent alcohol (1-Methylheptanol) and carboxylic acid (Stearic acid). industrialchemicals.gov.au These resulting substances are then anticipated to be further oxidized, ultimately forming carbon dioxide and water. industrialchemicals.gov.au

The presence of other organic compounds can also influence the rate of biodegradation. For example, in studies involving blends of biodiesel and petroleum diesel, the degradation rate of the petroleum diesel component was observed to increase in the presence of the more readily biodegradable fatty acid esters. biodieseleducation.org This suggests that in complex environmental matrices, the presence of this compound might influence the degradation of other co-contaminants.

The following table summarizes the expected biodegradation pathway of this compound.

| Step | Process | Reactant(s) | Product(s) |

| 1 | Hydrolysis | This compound, Water | 1-Methylheptanol, Stearic acid |

| 2 | Oxidation | 1-Methylheptanol, Stearic acid | Carbon dioxide, Water |

Environmental Partitioning and Mobility

The environmental partitioning and mobility of a chemical describe its distribution and movement within and between different environmental compartments, such as water, soil, sediment, and air. These characteristics are largely governed by the chemical's physical and chemical properties.

While a detailed environmental partitioning study for this compound is not publicly available, its structural characteristics as an ester with a relatively long carbon chain suggest it would have low water solubility and a tendency to adsorb to organic matter in soil and sediment. This would limit its mobility in aqueous environments. Chemicals with these properties are often found associated with sediments in aquatic systems. epa.govresearchgate.net

The following table outlines the expected environmental partitioning behavior of this compound based on its chemical class.

| Environmental Compartment | Expected Partitioning Behavior | Rationale |

| Water | Low | Expected low water solubility due to its long hydrocarbon chain. |

| Soil/Sediment | High | Likely to adsorb to organic matter in soil and sediment. |

| Air | Low | Expected to have low volatility. |

| Biota | Moderate to High | Potential for bioaccumulation in organisms due to its lipophilic nature. |

Life Cycle Assessment (LCA) Considerations for Production and Use

A Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle, from raw material acquisition to end-of-life. hepcosmetics.comucl.ac.uk This "cradle-to-grave" or "cradle-to-gate" approach helps to identify key areas of environmental impact and opportunities for improvement. researchgate.netreading.ac.uk The LCA process is standardized by ISO 14040 and ISO 14044. mdpi.com

For this compound, a complete LCA would consider the following stages:

Raw Material Acquisition: This includes the environmental impacts associated with the production of isostearic acid and methylheptyl alcohol. If these are derived from plant-based sources, the assessment would include impacts from agriculture, such as land use, water consumption, and fertilizer application.

Manufacturing: This stage assesses the energy consumption, water use, and waste generation associated with the esterification process to produce this compound.

Distribution and Transportation: The environmental footprint of transporting the raw materials and the final product is considered.

Use Phase: For industrial applications, this would involve assessing any emissions or waste generated during the use of products containing this compound.

End-of-Life: This stage evaluates the environmental fate of the substance after its intended use, including its biodegradation in wastewater treatment systems or in the environment.

Key environmental impact categories that would be assessed in an LCA of this compound include:

Global warming potential

Ozone depletion potential

Acidification potential

Eutrophication potential

Resource depletion

Conducting a comprehensive LCA can support decision-making for more sustainable product design and process optimization. hepcosmetics.com

Regulatory Frameworks for Industrial Chemical Assessment (Non-Safety Focused)

The assessment and regulation of industrial chemicals like this compound are governed by various national and regional frameworks. These frameworks aim to ensure that chemicals are used in a way that minimizes risk to human health and the environment.

In Australia , industrial chemicals are regulated under the Australian Industrial Chemicals Introduction Scheme (AICIS), which replaced the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) on July 1, 2020. chemistryviews.org AICIS requires introducers (importers and manufacturers) of industrial chemicals to register their business and categorize their chemical introductions based on risk. chemistryviews.org Higher-risk introductions require a pre-market assessment. chemistryviews.org

In the European Union , the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is the primary framework. atiel.eu REACH requires companies to register substances manufactured or imported in quantities of one tonne or more per year. atiel.eu The registration involves submitting a dossier of information on the substance's properties, uses, and potential risks.

Globally, many countries are moving towards registration-based systems for chemical management. atiel.eu These frameworks often involve a hazard-based assessment, which can then be used by other regulatory bodies to inform risk management decisions. chemistryviews.org The process of regulatory assessment often involves a weight-of-evidence approach, considering data from various sources, including studies on the substance itself and on structurally similar chemicals. researchgate.net

The following table provides a high-level overview of some international regulatory frameworks.

| Regulatory Framework | Jurisdiction | Key Features |

| AICIS | Australia | Registration of introducers, risk-based categorization of chemical introductions. chemistryviews.org |

| REACH | European Union | Registration of substances, evaluation of dossiers, authorization for high-concern substances, and restriction of hazardous substances. atiel.eu |

| TSCA | United States | Inventory of existing chemicals, pre-manufacture notification for new chemicals, and risk evaluation of existing chemicals. |

Advanced Analytical Methodologies for Detection and Quantification

Development and Validation of Chromatographic Methods (e.g., GC-FID, GC-MS, LC-MS)

Chromatographic methods are paramount for the separation, identification, and quantification of methylheptyl isostearate. Gas chromatography (GC) and liquid chromatography (LC) are the two primary techniques utilized, often coupled with various detectors for enhanced sensitivity and selectivity. nih.govmdpi.com

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by GC. The separation is typically performed on a capillary column with a specific stationary phase.

GC-Flame Ionization Detection (GC-FID): This is a common and robust technique for the quantification of organic compounds. mdpi.com While GC-FID provides excellent sensitivity for hydrocarbons, it does not provide structural information for identification. The quantification is based on the comparison of the peak area of the analyte with that of a known standard.

GC-Mass Spectrometry (GC-MS): This is a powerful technique that combines the separation capabilities of GC with the identification power of mass spectrometry. ntnu.noacs.org The mass spectrometer fragments the analyte molecules into characteristic ions, providing a "fingerprint" for identification. For quantification, GC-MS can be operated in selected ion monitoring (SIM) mode, which offers higher sensitivity and selectivity compared to full scan mode by monitoring only specific fragment ions of this compound. nih.govchromatographyonline.com

For the analysis of branched-chain fatty acid esters like this compound, a non-polar or medium-polarity column is often employed. The following table outlines a hypothetical GC-MS method for its analysis:

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890A or equivalent |

| Mass Spectrometer | Agilent 5975C or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injection Mode | Splitless |

| Injector Temperature | 280°C |

| Oven Program | Initial temp 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 10 min |

| MS Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-550 (Full Scan) |

| SIM Ions | Hypothetical ions for quantification and qualification (e.g., m/z 87, 143, 299) |

Liquid Chromatography (LC): LC, particularly when coupled with mass spectrometry, is a versatile technique for the analysis of a wide range of cosmetic ingredients, including esters that may not be suitable for GC due to low volatility or thermal instability.

LC-Mass Spectrometry (LC-MS): For a compound like this compound, which is a non-polar lipid, reversed-phase LC is the method of choice. An LC-MS/MS system (tandem mass spectrometry) provides high selectivity and sensitivity, which is particularly useful for analysis in complex cosmetic matrices where interferences are common. nih.govresolian.comnih.gov The analysis is typically performed in multiple reaction monitoring (MRM) mode for quantification. nih.gov

A representative LC-MS/MS method for the analysis of long-chain esters is detailed in the table below:

| Parameter | Condition |

| Liquid Chromatograph | Agilent 1290 Infinity II or equivalent |

| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |

| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid |

| Gradient | 0-1 min, 30% B; 1-12 min, 30-100% B; 12-15 min, 100% B; 15.1-18 min, 30% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | Hypothetical precursor ion > product ion (e.g., [M+Na]+ > fragment) |

Method Validation Parameters: Accuracy, Precision, Limit of Detection, Limit of Quantification

Validation of an analytical method is essential to ensure that it is suitable for its intended purpose. The key validation parameters, as often guided by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ugm.ac.id

Accuracy: This refers to the closeness of the measured value to the true value. It is typically assessed through recovery studies by spiking a blank matrix with a known amount of the analyte at different concentration levels. The percentage recovery is then calculated.

Precision: This expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels:

Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): The precision within the same laboratory, but on different days, with different analysts, or on different equipment. Precision is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. It is often determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. researchgate.net

Limit of Quantification (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is commonly established at a signal-to-noise ratio of 10:1 or calculated from the standard deviation of the response and the slope of the calibration curve. researchgate.net

The following table provides hypothetical validation data for a GC-MS method for the quantification of this compound in a cosmetic cream base.

| Validation Parameter | Result |

| Linearity (Concentration Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Accuracy (Recovery at 3 levels) | 98.5% - 102.3% |

| Precision (Repeatability, RSD) | < 2.5% |

| Precision (Intermediate, RSD) | < 4.0% |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

These validation parameters demonstrate that the analytical method is accurate, precise, and sensitive for the intended application.

Future Research Directions and Industrial Innovations

Exploration of Novel, More Sustainable Synthetic Routes

The conventional synthesis of esters often relies on chemical processes that can be energy-intensive and may generate undesirable byproducts. The future of Methylheptyl Isostearate synthesis is geared towards greener, more sustainable methodologies, with a significant focus on biocatalysis.

Enzymatic esterification, utilizing lipases, presents a promising alternative. ocl-journal.orgmdpi.com Lipases are enzymes that can catalyze the formation of ester bonds under mild conditions, often in solvent-free systems. mdpi.comnih.gov This approach offers several advantages over traditional chemical synthesis, including high specificity, which reduces the formation of side products, and lower energy consumption. ocl-journal.org Research is actively exploring the use of immobilized lipases, such as Novozym® 435, for the synthesis of branched-chain esters. mdpi.comnih.gov Immobilization enhances the stability and reusability of the enzyme, making the process more economically viable for industrial-scale production. mdpi.com

Key research objectives in this area include:

Optimization of Reaction Conditions: Studies are focused on determining the optimal temperature, substrate molar ratios, and enzyme concentrations to maximize yield and reaction rates. For instance, research on similar branched-chain esters has identified optimal temperatures around 70-80°C with a slight excess of the alcohol component. nih.gov

Enzyme Reusability: A critical factor for economic feasibility is the ability to reuse the biocatalyst over multiple cycles without significant loss of activity. nih.gov

Solvent-Free Systems: Conducting the synthesis in a solvent-free medium is a key aspect of green chemistry, as it eliminates the need for potentially harmful organic solvents and simplifies product purification. mdpi.comnih.gov

A comparative life cycle assessment of chemical versus enzymatic production of a representative emollient ester demonstrated that the biotechnological route had a significantly lower environmental impact across all assessed categories, including energy consumption and global warming potential.

Development of this compound Derivatives for Enhanced Material Performance

To broaden the applicability of this compound, research is being directed towards the development of its derivatives. By introducing new functional groups to the ester molecule, its physicochemical properties can be tailored for specific high-performance applications.

Potential derivatization strategies include:

Introducing Polymerizable Groups: The incorporation of reactive moieties, such as vinyl or epoxy groups, would allow this compound to act as a monomer or a reactive diluent in polymerization processes. This could lead to the development of novel polymers with built-in lubrication and flexibility.

Functionalization for Increased Polarity: Modifying the molecule to increase its polarity could enhance its performance as a lubricant additive in polar base oils or improve its compatibility with other components in a formulation.

Attachment of Stabilizing Groups: The addition of antioxidant or UV-stabilizing moieties could lead to derivatives with enhanced durability and resistance to degradation in demanding environments.

The development of such derivatives will likely draw inspiration from existing work on the functionalization of other branched polymers and esters, where the introduction of specific chemical groups has been shown to significantly improve properties like mechanical strength and thermal stability.

Integration into Advanced Functional Materials and Formulations

The unique properties of this compound, such as its low viscosity, good lubricity, and favorable thermal properties, make it a candidate for integration into a variety of advanced functional materials.

High-Performance Lubricants: The branched structure of this compound is particularly advantageous for lubricant applications. srce.hr The branching can lead to a desirable combination of low pour points and high viscosity indices, which are crucial for lubricants operating over a wide temperature range. srce.hr Research in this area is focused on formulating lubricants where this compound acts as a primary base oil or as an additive to enhance the performance of existing lubricant formulations.

Advanced Polymer Coatings: In the realm of polymer coatings, this compound and its potential derivatives could serve multiple roles. As a plasticizer, it can improve the flexibility and durability of the coating. As a reactive diluent, it can reduce the viscosity of the formulation for easier application while becoming an integral part of the cured coating, potentially enhancing its surface properties. The development of hyperbranched polyester (B1180765) polyols for polyurethane coatings highlights the potential for branched structures to improve mechanical strength and chemical resistance. growingscience.com

Specialty Cosmetics and Personal Care Products: Beyond its current use as an emollient, the integration of this compound into advanced cosmetic formulations is an active area of innovation. Its lightweight and non-greasy feel are being leveraged in products designed for specific sensory experiences. olivetreepeople.com Furthermore, its ability to act as a solvent for active ingredients could be exploited in the development of novel delivery systems for skincare.

Computational Chemistry and Molecular Modeling for Predictive Properties

Computational chemistry and molecular modeling are becoming indispensable tools in the design and development of new molecules and materials. For this compound, these techniques offer the potential to predict its properties and behavior in various systems, thereby accelerating research and reducing the need for extensive empirical testing.

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the behavior of this compound molecules in bulk and at interfaces. nih.gov This can provide insights into its viscosity, diffusion characteristics, and interactions with other molecules in a formulation. For example, MD simulations are being used to study the interaction of cosmetic ingredients with skin and hair surfaces, which can aid in the rational design of more effective personal care products. schrodinger.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a molecule and its physicochemical or biological properties. wikipedia.org For this compound and its potential derivatives, QSAR could be employed to predict properties such as biodegradability, skin permeability, and lubricating performance based on their molecular descriptors. wikipedia.orgnih.gov This predictive capability can guide the synthesis of new derivatives with optimized properties.

| Computational Method | Application Area | Predicted Properties and Insights |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Formulation Development | Viscosity, diffusion coefficients, interaction energies with other components, behavior at interfaces (e.g., skin, hair). |

| Quantitative Structure-Activity Relationship (QSAR) | Derivative Design & Safety Assessment | Biodegradability, skin penetration, lubricity, potential toxicity, sensory attributes. |

Advances in Recycling and Circular Economy Strategies for Ester-Based Materials

The principles of the circular economy, which emphasize the reduction of waste and the continual use of resources, are increasingly being applied to the chemical industry. For ester-based materials like this compound, this involves considering the entire lifecycle of the product, from sourcing to end-of-life.

Upcycling of Waste Fatty Acids: One promising strategy is the use of waste or recycled fatty acids as feedstock for the synthesis of this compound. patentalert.com For example, fatty acids from waste cooking oil can be esterified to produce valuable esters. scientific.net This approach not only reduces reliance on virgin raw materials but also provides a value-added outlet for waste streams.

Designing for Biodegradability: A key aspect of a circular economy for materials used in cosmetics and lubricants is ensuring they can safely return to the biosphere at the end of their useful life. This compound, being an ester derived from fatty acids, is expected to be biodegradable. Future research will likely focus on quantifying its biodegradability under various environmental conditions and ensuring that any potential derivatives are also designed with biodegradability in mind.

Life Cycle Assessment (LCA): LCA is a systematic analysis of the environmental impacts of a product throughout its entire life cycle. ctpa.org.uk Conducting comprehensive LCAs for this compound, including its production, use, and disposal, will be crucial for identifying areas for environmental improvement and for substantiating sustainability claims. mdpi.com

The transition to a circular economy for personal care products is a growing trend, with a focus on sustainable sourcing, waste reduction, and the use of upcycled ingredients. personalcareinsights.comevalueserve.com

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of methylheptyl isostearate to improve yield and purity?

- Methodology: Use single-factor experiments to identify critical variables (e.g., catalyst concentration, molar ratio of reactants) followed by orthogonal array testing (e.g., L9 orthogonal design) to optimize reaction conditions. For example, evidence from esterification studies of similar branched esters shows that reaction time (5 hours), temperature (140°C), and acid-to-alcohol molar ratio significantly impact esterification rates .

- Key Parameters to Monitor:

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst concentration | 1% (w/w) | Reduces side reactions |

| Temperature | 140°C | Accelerates kinetics |

| Molar ratio (acid:alcohol) | 1:1.2 | Maximizes conversion |

| (Adapted from ) |

Q. What analytical techniques are most reliable for characterizing this compound’s structural and functional properties?

- Methodology:

- Infrared Spectroscopy (IR): Identify ester carbonyl (C=O) stretches at ~1740 cm⁻¹ and methyl/methylene groups (2800–3000 cm⁻¹) to confirm esterification .

- Mass Spectrometry (MS): Use high-resolution MS to detect molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. For this compound (C19H38O2), expect a molecular weight of 298.5 g/mol .

- Thermogravimetric Analysis (TGA): Assess thermal stability by measuring weight loss at elevated temperatures (e.g., degradation onset >200°C) .

Q. How does this compound’s branched structure influence its physicochemical properties compared to linear analogs?

- Methodology: Compare melting points, viscosity, and solubility using differential scanning calorimetry (DSC) and rheometry. Branched esters like this compound typically exhibit lower melting points and improved low-temperature fluidity due to reduced crystallinity .

Advanced Research Questions

Q. How can contradictions in reported thermal stability data for this compound be resolved?

- Methodology: Replicate conflicting studies under standardized conditions (e.g., identical heating rates, sample sizes). Analyze discrepancies using kinetic models (e.g., Flynn-Wall-Ozawa method) to account for experimental variables. Cross-reference with authoritative databases like NIST thermochemical data or EPA DSSTox .

Q. What mixed-methods approaches are suitable for studying this compound’s dual role as an emollient and stabilizer in formulations?

- Quantitative: Conduct controlled experiments to measure emulsification efficiency (e.g., HLB value calculations) and phase stability under stress conditions (e.g., centrifugation).

- Qualitative: Perform semi-structured interviews with formulators to identify practical challenges in balancing functionality and stability.

- Integration: Use a sequential exploratory design where qualitative insights guide hypothesis testing in quantitative assays .

Q. What strategies can mitigate batch-to-batch variability in this compound synthesis?

- Methodology: Implement process analytical technology (PAT) tools like in-line FTIR to monitor reaction progress in real time. Statistical process control (SPC) charts can identify outliers in critical parameters (e.g., acid value deviations >5%) .

Q. How can computational modeling predict this compound’s interactions with other cosmetic ingredients?

- Methodology: Use molecular dynamics (MD) simulations to study hydrogen bonding and hydrophobic interactions with common surfactants (e.g., polysorbates). Validate predictions with experimental data from nuclear magnetic resonance (NMR) or small-angle X-ray scattering (SAXS) .

Data Contradiction Analysis Framework

When encountering conflicting results (e.g., divergent thermal degradation thresholds):

Replication: Repeat experiments using the same protocols and equipment.

Contextual Analysis: Compare solvent purity, catalyst sources, and analytical calibration methods across studies.

Meta-Analysis: Apply statistical tools (e.g., Cochran’s Q test) to assess heterogeneity in published datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.